

Technical Guide: Characterization and Application of C₅₉H₉₃D₄NO₁₄Si

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Compound of Interest

	42-O-tert-
Compound Name:	Butyldimethylsilyloxyethyl-d4
	Rapamycin
CAS No.:	1356839-88-7
Cat. No.:	B1141216

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Subject: Molecular Weight, Structural Integrity, and Deprotection Protocols for Protected Everolimus-d4. Classification: Stable Isotope Standards / Macrocyclic Lactone Intermediates.

Executive Summary

C₅₉H₉₃D₄NO₁₄Si is the tert-butyldimethylsilyl (TBS)-protected precursor to Everolimus-d4.[1] In high-sensitivity LC-MS/MS workflows for therapeutic drug monitoring (TDM), Everolimus-d4 is the gold-standard Internal Standard (IS).[1]

Researchers typically encounter this specific C₅₉ species in two contexts:

- Synthesis: As the final intermediate before the acid-catalyzed deprotection step yielding the usable Everolimus-d4 standard.[1]
- Impurity Profiling: As a process-related impurity in commercial Everolimus-d4 batches, which must be chromatographically resolved to prevent ionization suppression.[1]

This guide provides the precise physicochemical data and handling protocols required to utilize or convert this molecule effectively.

Physicochemical Identity

The molecular weight of a deuterated species must be calculated using accurate isotopic masses, not average atomic weights, to ensure validity in Mass Spectrometry (MS) applications.^[1]

Exact Mass Calculation (Monoisotopic)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the only relevant metric.^[1]

Element	Isotope	Count	Mass (Da)	Total Mass Contribution
Carbon	¹² C	59	12.00000	708.00000
Hydrogen	¹ H	93	1.00783	93.72819
Deuterium	² H (D)	4	2.01410	8.05640
Nitrogen	¹⁴ N	1	14.00307	14.00307
Oxygen	¹⁶ O	14	15.99491	223.92874
Silicon	²⁸ Si	1	27.97693	27.97693
Total			1075.69333	

- Monoisotopic Mass: 1075.6933 Da^[1]
- Average Molecular Weight: ~1076.51 g/mol (Used for gravimetric preparation)^[1]
- Adduct Ions (ESI+):
 - [M+Na]⁺: 1098.68 Da^[1]
 - [M+NH₄]⁺: 1093.72 Da^[1]

Structural Composition

The molecule consists of three distinct functional domains.^[1] Understanding this segmentation is vital for interpreting fragmentation patterns in MS/MS.^[1]

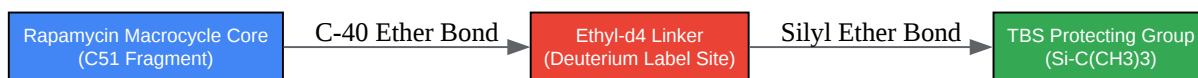


Figure 1: Structural Segmentation of C₅₉H₉₃D₄NO₁₄Si

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Experimental Protocol: Deprotection to Active Standard

If you possess C₅₉H₉₃D₄NO₁₄Si, you likely need to convert it to Everolimus-d₄ (C₅₃H₈₃D₄NO₁₄) for use as an internal standard.^[1] The TBS group renders the molecule lipophilic and inactive for standard biological assays.^[1]

Objective: Selective cleavage of the Si-O bond without degrading the acid-sensitive macrolide core.^[1]

The "Buffered Fluoride" Method

Why this works: Macrolides like Rapamycin/Everolimus are unstable in strong acids (which cause ring-opening or dehydration).^[1] Therefore, standard acidic deprotection (e.g., HCl) is forbidden.^[1] We use a buffered fluoride source to attack the Silicon atom under mild conditions.^[1]

Reagents Required:

- Substrate: C₅₉H₉₃D₄NO₁₄Si^{[1][2][3][4][5]}
- Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.^[1]
- Buffer: Acetic Acid (glacial).^[1]
- Solvent: Anhydrous THF (Tetrahydrofuran).^[1]

Step-by-Step Workflow:

- Preparation: Dissolve 10 mg of C59H93D4NO14Si in 1.0 mL of anhydrous THF in a chemically inert vial (polypropylene preferred to avoid silica leaching from glass, though glass is acceptable for short durations).
- Buffering (Crucial): Premix the TBAF solution with Acetic Acid in a 1:1 molar ratio.
 - Scientific Logic:[1] TBAF is basic due to trace hydroxide.[1] Basic conditions induce retro-aldol degradation of the Rapamycin ring.[1] Acetic acid buffers the pH to ~7.0.[1]
- Reaction: Add 2.0 equivalents of the buffered TBAF mixture to the substrate solution at 0°C (ice bath).
- Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.[1]
 - Target: Disappearance of peak m/z 1098 ($[M+Na]^+$ of precursor) and appearance of m/z 984 ($[M+Na]^+$ of Everolimus-d4).[1]
- Quenching: Quench with saturated aqueous NH_4Cl .
- Extraction: Extract 3x with Ethyl Acetate.
- Purification: The crude must be purified via Flash Chromatography (Silica gel, Hexane:Acetone gradient) to remove the tetrabutylammonium salts, which are ion suppressors in LC-MS.[1]

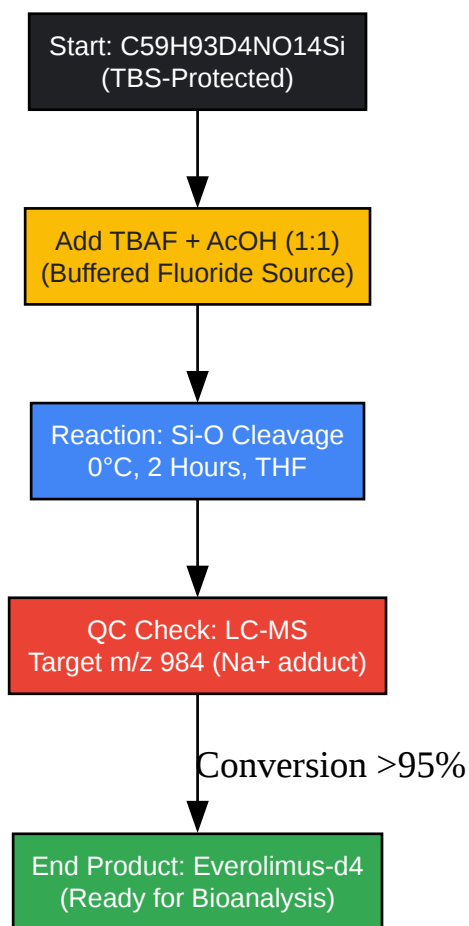


Figure 2: Controlled Deprotection Workflow

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Analytical Methodology (LC-MS/MS)

When analyzing this molecule (either as a QC check or an impurity), specific MS parameters are required.

Chromatographic Conditions

The TBS group significantly increases hydrophobicity (LogP ~9.[1]1) compared to Everolimus (LogP ~6.0).[1]

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 μ m).[1]
- Mobile Phase:

- A: 10 mM Ammonium Formate in Water.[1]
- B: Acetonitrile (or MeOH).[1]
- Retention Time Shift: Expect the C59 species to elute significantly later than Everolimus-d4. [1] If Everolimus elutes at 2.5 min, the C59-TBS derivative will likely elute at 4.0–4.5 min on a standard gradient.[1]

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) detection:

Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Note
1093.7 [M+NH ₄] ⁺	1025.6	25	Loss of TBS fragment
1093.7 [M+NH ₄] ⁺	409.3	35	Characteristic Rapamycin fragment
1098.7 [M+Na] ⁺	-	-	Poor fragmentation (Sodium adducts are stable)

Note: It is highly recommended to use the Ammonium adduct [M+NH₄]⁺ for fragmentation studies, as Sodium adducts often do not fragment efficiently.[1]

Stability and Storage

The C59H93D4NO14Si molecule shares the fragility of the Rapamycin core.[1]

- Temperature: Store at -20°C or below.
- Light: Photosensitive.[1] Amber vials are mandatory.[1]
- Solvent: Stable in DMSO or Methanol for short periods (<24h). Avoid protic solvents for long-term storage of the stock solution to prevent slow hydrolysis or transesterification.[1]

References

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(Note: While specific Certificates of Analysis are batch-dependent, the TRC link serves as the primary structural reference for this specific catalog intermediate.)

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